1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786753
InChI: InChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3/h6-9,13H,5H2,1-4H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15786753

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name 1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3/h6-9,13H,5H2,1-4H3
Standard InChI Key DOHRTRWMAUVMAL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features two pyrazole rings interconnected via a methylamine bridge. The first pyrazole (1H-pyrazol-4-amine) is substituted with methyl groups at positions 1 and 5, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-4-yl) carries an isopropyl group at position 1. This configuration introduces steric hindrance and electronic effects critical for biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₉N₅
Molecular Weight233.31 g/mol
IUPAC Name1,5-Dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine
Canonical SMILESCC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C
PubChem CID122167015

Spectroscopic Identification

Structural validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 2.1–2.3 ppm for methyl protons and δ 3.5–4.0 ppm for the methylamine bridge. HRMS confirms the molecular ion peak at m/z 234.17 ([M+H]⁺).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Alkylation: 1,5-Dimethylpyrazole reacts with methyl iodide under basic conditions (K₂CO₃) to introduce methyl groups.

  • Reductive Amination: The alkylated pyrazole couples with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde using sodium cyanoborohydride in ethanol under reflux.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12h75–80%
Reductive AminationNaBH₃CN, EtOH, reflux, 24h60–65%

Industrial Scalability

Continuous flow reactors enhance throughput, while automated systems optimize reagent ratios. Purification employs column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. It remains stable at room temperature but degrades under strong acidic/basic conditions.

Table 3: Physicochemical Profile

PropertyValueMethod
LogP (estimated)2.8ChemAxon
Solubility (H₂O)<0.1 mg/mLShake-flask
Melting PointNot reported

Biological Activities and Mechanisms

Enzyme Inhibition

The compound competitively binds to kinase ATP pockets (e.g., CDK2, IC₅₀ = 1.2 μM), disrupting phosphorylation cascades. Isopropyl groups contribute to hydrophobic interactions with binding pockets.

Table 4: Biological Activity Data

AssayResultModel
Cytotoxicity (MTT)EC₅₀ = 8.7 μMHeLa
Autophagy Induction3-fold increase in LC3-IIHCT116
Kinase InhibitionCDK2 IC₅₀ = 1.2 μMIn vitro

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the isopropyl group with a 2-methylpropyl (e.g., EVT-15184035) increases hydrophobicity (LogP = 3.4) but reduces solubility. Conversely, fluorinated analogues (e.g., EVT-12354197) exhibit enhanced metabolic stability.

Table 5: Structural and Functional Comparisons

CompoundMolecular WeightLogPBioactivity (EC₅₀)
Target Compound233.312.88.7 μM
EVT-15184035247.343.412.3 μM
EVT-12354197311.383.16.9 μM

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicity Profiling: Evaluate hepatotoxicity in murine models.

  • Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.

  • Formulation Development: Explore nanoparticle encapsulation to enhance solubility.

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